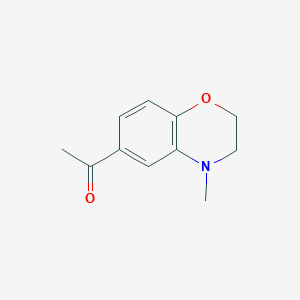
3-Mercaptoisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptoisoxazole is a heterocyclic compound featuring a five-membered ring with one sulfur atom and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptoisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with sulfur sources under controlled conditions. Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold chloride, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve the use of environmentally friendly reagents and conditions to ensure scalability and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Mercaptoisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sulfur atom is particularly reactive, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Mercaptoisoxazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-Mercaptoisoxazole and its derivatives often involves interactions with biological targets through the sulfur and nitrogen atoms in the isoxazole ring. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazole: Similar to isoxazole but with an oxygen atom instead of sulfur.
Uniqueness of 3-Mercaptoisoxazole: this compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Eigenschaften
Molekularformel |
C3H3NOS |
|---|---|
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
1,2-oxazole-3-thione |
InChI |
InChI=1S/C3H3NOS/c6-3-1-2-5-4-3/h1-2H,(H,4,6) |
InChI-Schlüssel |
YDVARACJVYZWSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CONC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


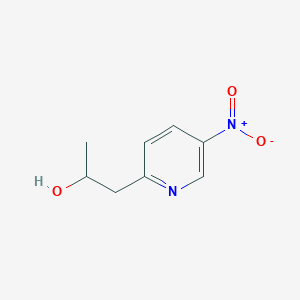
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
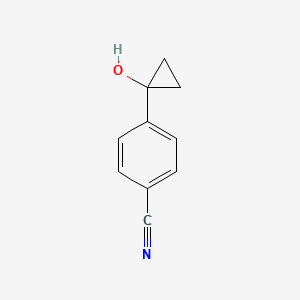
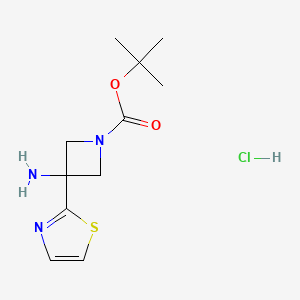
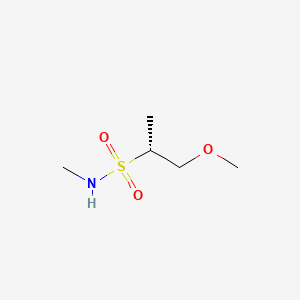

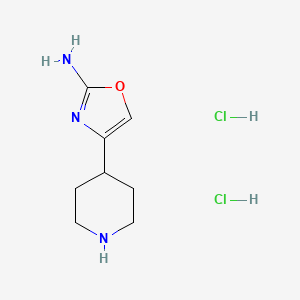
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
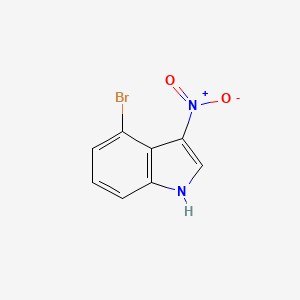

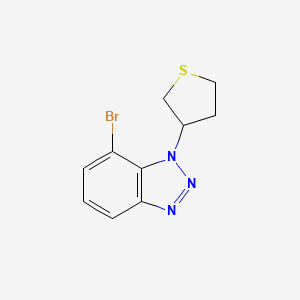

![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
